N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide
Description
N,N-Dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide is a synthetic acetamide derivative characterized by:
- N,N-dimethyl substitution on the central acetamide nitrogen, enhancing lipophilicity.
- A para-substituted phenyl ring linked to the acetamide core.
- A thiophen-2-yl acetamido group attached to the phenyl ring, introducing aromatic heterocyclic functionality.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-18(2)16(20)10-12-5-7-13(8-6-12)17-15(19)11-14-4-3-9-21-14/h3-9H,10-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBPCGBKIYFTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide typically involves multiple steps. One common method starts with the acylation of thiophene-2-carboxylic acid to form thiophene-2-acetyl chloride. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Variations
The compound is compared to analogs with acetamide cores and heterocyclic/thiophene substituents (Table 1).
Table 1: Structural and Functional Comparison
Spectroscopic and Crystallographic Data
Biological Activity
N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide, with the chemical formula CHNOS, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the existing knowledge regarding its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 302.4 g/mol
- CAS Number : 1060351-89-4
Synthesis
The synthesis of this compound involves the acylation of amines with thiophene derivatives. The general synthetic route includes:
- Formation of Thiophene Derivative : Starting from thiophene-2-carboxylic acid, followed by conversion to the corresponding acetamide.
- N,N-Dimethylation : Using dimethyl sulfate or similar reagents to introduce the dimethyl groups.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action :
- Induction of apoptosis via activation of caspases.
- Inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Selectivity and Toxicity
The selectivity index of this compound is favorable compared to standard chemotherapeutics, indicating lower toxicity towards normal cells while effectively targeting cancer cells. This characteristic makes it a promising candidate for further development in cancer therapy.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated the cytotoxicity in human cancer cell lines; IC50 values were significantly lower than those for standard treatments, suggesting enhanced efficacy. |
| Study 2 | Investigated antimicrobial effects; showed inhibition of bacterial growth at concentrations below toxic levels for human cells. |
| Study 3 | Explored the apoptotic pathways activated by the compound; confirmed involvement of mitochondrial pathways leading to cell death. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
